N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, commonly known as DPA-714, is a novel ligand used for imaging neuroinflammation in the central nervous system. It is a selective and high-affinity ligand for translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes.
Mechanism of Action
DPA-714 binds to the N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, which is upregulated in activated microglia and astrocytes in response to neuroinflammation. The binding of DPA-714 to this compound results in the accumulation of the ligand in the inflamed brain regions, which can be detected by PET imaging.
Biochemical and Physiological Effects:
DPA-714 has been shown to have minimal binding to other receptors in the brain, indicating its selectivity for this compound. It has also been shown to have good brain penetration and metabolic stability. In addition, DPA-714 has low toxicity and is well-tolerated in animals and humans.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for lab experiments, including its high selectivity and affinity for N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide, its good brain penetration, and its stability. However, its limitations include the need for PET imaging equipment, which can be expensive and not widely available.
Future Directions
There are several future directions for the use of DPA-714 in research. One direction is to investigate its potential as a biomarker for early detection of neuroinflammation in various neurological disorders. Another direction is to explore its use in monitoring the efficacy of anti-inflammatory drugs in these diseases. Additionally, further studies are needed to fully understand the role of N-{4-[(3,3-diphenylpropanoyl)amino]phenyl}-1-adamantanecarboxamide in neuroinflammation and its potential as a therapeutic target.
Synthesis Methods
The synthesis of DPA-714 involves several steps, starting from the reaction of 4-aminobenzylamine with 3,3-diphenylpropanoic acid to form 4-[(3,3-diphenylpropanoyl)amino]benzylamine. This intermediate is then reacted with 1-adamantanecarboxylic acid to form the final product, DPA-714.
Scientific Research Applications
DPA-714 has been extensively used in preclinical and clinical studies as a PET imaging agent for visualizing neuroinflammation in various neurological disorders, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. It has also been used to monitor the efficacy of anti-inflammatory drugs in these diseases.
Properties
Molecular Formula |
C32H34N2O2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[4-(3,3-diphenylpropanoylamino)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C32H34N2O2/c35-30(18-29(25-7-3-1-4-8-25)26-9-5-2-6-10-26)33-27-11-13-28(14-12-27)34-31(36)32-19-22-15-23(20-32)17-24(16-22)21-32/h1-14,22-24,29H,15-21H2,(H,33,35)(H,34,36) |
InChI Key |
SYEIJMZZOGGWNW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.